

N1-Methoxymethyl picrinine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: B12631715

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CAS Number: 1158845-78-3

Abstract

N1-Methoxymethyl picrinine is a naturally occurring monoterpenoid indole alkaloid of the akuammiline class, isolated from the leaves of *Alstonia scholaris*. This technical guide provides a comprehensive overview of its physicochemical properties, and by extension, the biological activities and synthetic pathways of its parent compound, picrinine. Due to the limited specific research on **N1-Methoxymethyl picrinine**, this document leverages data from closely related compounds to provide a valuable resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for the isolation of related alkaloids, biological activity assays, and a complex total synthesis are provided to facilitate further investigation into this class of molecules.

Introduction

N1-Methoxymethyl picrinine is a derivative of picrinine, a complex polycyclic alkaloid that has garnered interest for its biological activities. Both compounds are found in *Alstonia scholaris*, a plant with a long history of use in traditional medicine. The akuammiline family of alkaloids, to which **N1-Methoxymethyl picrinine** belongs, is known for its intricate molecular architecture and diverse pharmacological potential. This guide aims to consolidate the available information on **N1-Methoxymethyl picrinine** and provide a practical framework for future research.

Physicochemical Properties

The known physicochemical properties of **N1-Methoxymethyl picrinine** are summarized in the table below. This information is primarily sourced from chemical supplier databases.

Property	Value	Source
CAS Number	1158845-78-3	N/A
Molecular Formula	C ₂₂ H ₂₆ N ₂ O ₄	[1] [2]
Molecular Weight	382.5 g/mol	[1] [2]
Appearance	Powder	[1] [2]
Purity	>98%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage	Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.	[1]
IUPAC Name	methyl (1R,9R,11S,14E,17S)-14- ethylidene-2- (methoxymethyl)-18-oxa-2,12- diazahexacyclo[9.6.1.1 ^{9,15} .0 ^{1,9} . 0 ^{3,8} .0 ^{12,17}]nonadeca-3,5,7- triene-19-carboxylate	[1] [2]
SMILES	CC=C1CN2C3CC1C(C45C3(N (C6=CC=CC=C64)COC)OC2C 5)C(=O)OC	[1] [2]

Biological Activity (Inferred from Picrinine)

Direct studies on the biological activity of **N1-Methoxymethyl picrinine** are not readily available in the current literature. However, its parent compound, picrinine, has been reported to exhibit anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[\[3\]](#) [\[4\]](#) This suggests a potential avenue of investigation for **N1-Methoxymethyl picrinine**.

Compound	Biological Activity	Assay	Key Findings	Reference
Picrinine	Anti-inflammatory	5-Lipoxygenase Inhibition	Inhibits the 5-lipoxygenase enzyme.	[3] [4]

Experimental Protocols

General Protocol for Isolation of Picrinine-Type Alkaloids from *Alstonia scholaris*

The following is a general procedure for the isolation of picrinine-type alkaloids from the leaves of *Alstonia scholaris*, adapted from methodologies described in the literature for isolating compounds from this plant.[\[5\]](#)

- Extraction:
 - Air-dried and powdered leaves of *Alstonia scholaris* are extracted exhaustively with a suitable solvent such as methanol or ethanol at room temperature.
 - The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning:
 - The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.
 - The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove neutral and weakly basic compounds.
 - The aqueous layer is basified with a base (e.g., NH₄OH) to a pH of 9-10 and then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

- The organic layer, containing the total alkaloids, is washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- Chromatographic Separation:
 - The total alkaloid extract is subjected to column chromatography on silica gel.
 - A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether-ethyl acetate, followed by ethyl acetate-methanol), is used to separate the fractions.
 - Fractions are monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds with similar TLC profiles are combined.
 - Further purification of the combined fractions is achieved through repeated column chromatography or by using other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds like **N1-Methoxymethyl picrinine**.

5-Lipoxygenase Inhibition Assay Protocol

This protocol is based on a general spectrophotometric method for determining 5-lipoxygenase inhibitory activity, as would be applicable for picrinine.[\[6\]](#)

- Reagents and Materials:
 - 5-Lipoxygenase enzyme (from potato or other sources)
 - Linoleic acid (substrate)
 - Phosphate buffer (50 mM, pH 6.3)
 - Test compound (Picrinine or **N1-Methoxymethyl picrinine**) dissolved in a suitable solvent (e.g., DMSO)
 - Spectrophotometer

- Assay Procedure:
 - The assay mixture should contain 2.97 ml of 50 mM phosphate buffer (pH 6.3), 5 µl of 80 mM linoleic acid, and a sufficient amount of 5-lipoxygenase enzyme.
 - The enzyme solution should be kept on ice.
 - The test compound at various concentrations is pre-incubated with the enzyme in the buffer for a specified time (e.g., 5-10 minutes) at 25°C.
 - The reaction is initiated by the addition of the substrate, linoleic acid.
 - The increase in absorbance at 234 nm, due to the formation of conjugated dienes, is monitored for a set period (e.g., 5 minutes) at 25°C.
 - A control reaction without the inhibitor and a blank reaction without the enzyme are also run.
 - The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Total Synthesis of Picrinine

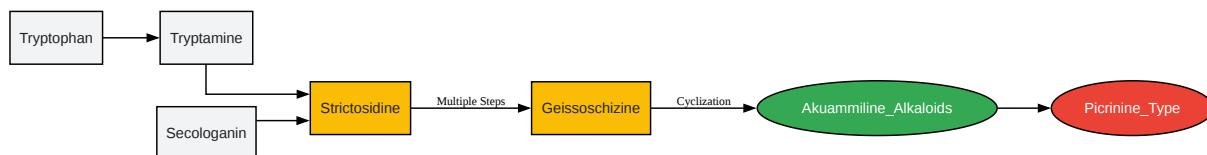
The total synthesis of picrinine is a complex, multi-step process that has been accomplished by synthetic organic chemists.^{[7][8]} The following provides a summarized workflow based on a reported synthetic route.

- Construction of the [3.3.1]-Azabicyclic Core: The synthesis often commences with the construction of a key intermediate, the [3.3.1]-azabicyclic core. This can be achieved through various strategies, including palladium-catalyzed enolate cyclization.
- Formation of the Pentacyclic Framework: A crucial step is the Fischer indolization reaction to forge the indole ring system and construct the pentacyclic framework of the natural product.
- Late-Stage Functional Group Manipulations: The final stages of the synthesis involve a series of delicate transformations to install the correct functional groups and stereochemistry. This may include oxidations, reductions, and the formation of the characteristic N,O-acetal linkages.

Visualizations

Proposed Biosynthetic Pathway of Akuammiline Alkaloids

The following diagram illustrates a proposed biosynthetic pathway for the akuammiline class of alkaloids, to which **N1-Methoxymethyl picrinine** belongs.

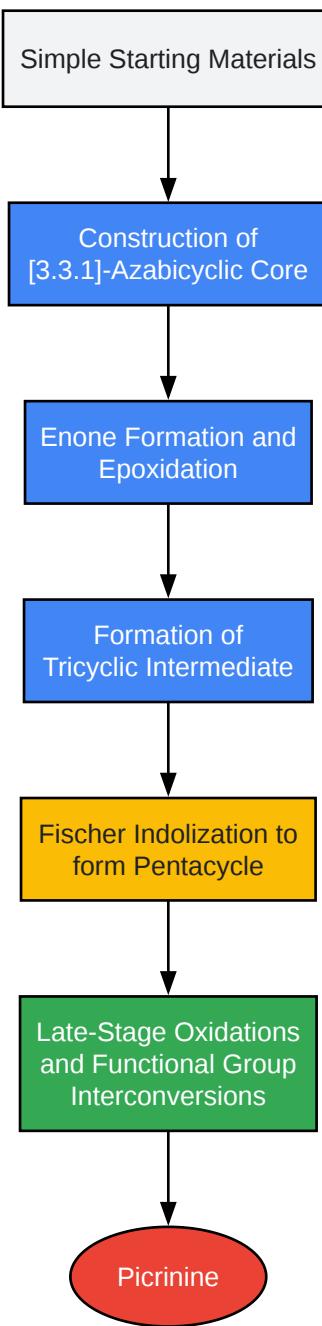


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Caption: Proposed biosynthetic pathway of akuammiline alkaloids.

General Workflow for the Total Synthesis of Picrinine

This diagram outlines the major stages in a reported total synthesis of picrinine.



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Caption: General workflow for the total synthesis of picrinine.

Conclusion and Future Directions

N1-Methoxymethyl picrinine remains a largely uninvestigated natural product with potential for interesting biological activity, inferred from its structural relationship to picrinine. This technical guide provides a foundation for researchers by summarizing the known data and

providing detailed experimental context. Future research should focus on the independent isolation or synthesis of **N1-Methoxymethyl picrinine** to enable direct biological screening. Elucidating its specific pharmacological profile, including its anti-inflammatory and other potential activities, will be crucial in determining its therapeutic potential. Furthermore, comparative studies with picrinine could provide valuable insights into the structure-activity relationships within this subclass of akuammiline alkaloids.

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